molecular formula C19H29NO3 B1144948 (2S,3S,11bS)-Dihydrotetrabenazine-d6 CAS No. 1583277-31-9

(2S,3S,11bS)-Dihydrotetrabenazine-d6

Numéro de catalogue: B1144948
Numéro CAS: 1583277-31-9
Poids moléculaire: 325.5 g/mol
Clé InChI: WEQLWGNDNRARGE-SNIUYZASSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,3S,11bS)-Dihydrotetrabenazine-d6 is a deuterated form of (2S,3S,11bS)-Dihydrotetrabenazine, which is an inhibitor of vesicular monoamine transporter 2 (VMAT2). This compound is used in various scientific research applications, particularly in the study of metabolic pathways and the treatment of hyperkinetic movement disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of (2S,3S,11bS)-Dihydrotetrabenazine-d6 involves the reduction of tetrabenazine using borane or various borane complexes under low temperature conditions. This method ensures high stereoselectivity and yields the desired dihydrotetrabenazine isomer . The reaction typically involves the following steps:

    Reduction: Tetrabenazine is reduced using borane or borane complexes.

    Purification: The product is purified through recrystallization to obtain high purity this compound.

Industrial Production Methods

For industrial production, the same reduction method is scaled up. The use of borane complexes allows for high yield and purity, making the process suitable for large-scale production. The stereoselectivity of the reaction minimizes the need for extensive purification steps, thus making the process more efficient .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S,11bS)-Dihydrotetrabenazine-d6 primarily undergoes reduction reactions. The compound can also participate in substitution reactions, particularly involving its methoxy groups.

Common Reagents and Conditions

    Reduction: Borane or borane complexes are commonly used as reducing agents.

    Substitution: Methoxy groups can be substituted under appropriate conditions, often involving nucleophiles.

Major Products

The major products formed from these reactions include various isomers of dihydrotetrabenazine, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Treatment of Hyperkinetic Movement Disorders

The primary therapeutic use of (2S,3S,11bS)-Dihydrotetrabenazine-d6 is in the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. The compound inhibits VMAT2, reducing the uptake of monoamines like dopamine into synaptic vesicles. This mechanism is crucial for managing conditions characterized by excessive dopamine activity.

Metabolic Research

The stable isotope labeling provided by the deuterated form allows researchers to study metabolic pathways in vivo with enhanced safety and precision. This is particularly useful in pharmacokinetic studies where tracking the metabolism of drugs is essential .

Positron Emission Tomography (PET) Tracers

This compound has been developed into novel PET tracers for imaging VMAT2 binding in the brain. One notable example is D6-[18F]FP-(+)-DTBZ, which has shown promise as a diagnostic tool for Parkinson's disease by allowing visualization of VMAT2 levels in vivo. Studies indicate that this tracer exhibits improved stability and biodistribution compared to non-deuterated counterparts, enhancing its effectiveness in clinical diagnostics .

Tracer Application Key Findings
D6-[18F]FP-(+)-DTBZParkinson's disease diagnosisHigher sensitivity and specificity for VMAT2 imaging
D4-[18F]FE-(+)-DTBZNeurodegenerative disorder studiesImproved brain uptake and faster washout compared to non-deuterated forms

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of tetrabenazine using borane complexes under controlled conditions to ensure high stereoselectivity and yield. The characterization of this compound includes assessing its binding affinity to VMAT2 through competitive binding assays using radiolabeled ligands.

In Vivo Studies

In vivo studies utilizing this compound focus on its pharmacokinetics and dynamics in animal models. For instance, experiments have demonstrated significant inhibition of dopamine uptake in striatal synaptosomes when treated with dihydrotetrabenazine derivatives .

Case Studies

  • Case Study 1: Efficacy in Parkinson's Disease
    A recent clinical trial evaluated D6-[18F]FP-(+)-DTBZ as a PET imaging agent for assessing VMAT2 levels in patients with Parkinson's disease. The results indicated a substantial reduction in VMAT2 uptake in affected regions of the brain, correlating with disease severity .
  • Case Study 2: Metabolic Pathway Analysis
    Research involving stable isotope-labeled this compound has provided insights into the metabolic pathways involved in drug metabolism and efficacy, showcasing its utility beyond neuropharmacology into broader metabolic studies .

Mécanisme D'action

(2S,3S,11bS)-Dihydrotetrabenazine-d6 exerts its effects by inhibiting vesicular monoamine transporter 2 (VMAT2). This inhibition prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm. This mechanism is particularly useful in treating hyperkinetic movement disorders .

Comparaison Avec Des Composés Similaires

Similar Compounds

    (2R,3R,11bR)-Dihydrotetrabenazine: Another isomer of dihydrotetrabenazine with similar VMAT2 inhibitory properties.

    (2S,3R,11bS)-Dihydrotetrabenazine-L-Val: An impurity of tetrabenazine used in the treatment of hyperkinetic movement disorders.

Uniqueness

(2S,3S,11bS)-Dihydrotetrabenazine-d6 is unique due to its deuterated form, which provides enhanced stability and allows for more precise metabolic studies. Its high stereoselectivity and purity make it a valuable compound for various research applications.

Activité Biologique

(2S,3S,11bS)-Dihydrotetrabenazine-d6 is a deuterated derivative of dihydrotetrabenazine, a compound primarily known for its role as a vesicular monoamine transporter type 2 (VMAT2) inhibitor. VMAT2 is crucial for the regulation of monoamine neurotransmitters in the brain, and compounds that modulate its activity have significant implications in treating movement disorders such as Huntington's disease and tardive dyskinesia.

Chemical Structure and Properties

  • Chemical Name : (3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
  • Molecular Formula : C19_{19}H21_{21}D6_6NO3_3
  • Molecular Weight : 323.46 g/mol
  • CAS Number : 1392826-25-3

The compound features chiral centers at the 2, 3, and 11b positions, leading to multiple stereoisomers. The specific configuration of (2S,3S,11bS) is associated with its biological activity.

Dihydrotetrabenazine exerts its pharmacological effects primarily through the inhibition of VMAT2. This inhibition leads to decreased storage of monoamines in vesicles and increased availability of these neurotransmitters in the synaptic cleft. The biological activity of dihydrotetrabenazine-d6 can be attributed to its structural similarity to tetrabenazine and its ability to selectively target VMAT2 without significant interaction with VMAT1.

Binding Affinity Studies

Research has demonstrated that dihydrotetrabenazine exhibits a strong binding affinity for VMAT2. The Ki values for various isomers indicate significant differences in their potency:

IsomerKi Value (nM)
(+)-α-Dihydrotetrabenazine0.97
(-)-α-Dihydrotetrabenazine2.20

These findings suggest that the (+)-α isomer has a considerably higher affinity for VMAT2 compared to its (-) counterpart .

Case Studies

  • Huntington's Disease : A study quantified the concentrations of different dihydrotetrabenazine isomers in patients undergoing treatment with tetrabenazine. The results indicated that the (+)-α-Dihydrotetrabenazine was the predominant active metabolite associated with therapeutic effects .
  • Tardive Dyskinesia : In patients treated with valbenazine, which shares a metabolic pathway with tetrabenazine, similar profiles of dihydrotetrabenazine isomers were observed. This suggests that understanding the distribution and activity of these metabolites can enhance treatment strategies for movement disorders .

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of dihydrotetrabenazine-d6:

  • Metabolism : Dihydrotetrabenazine undergoes extensive metabolism via cytochrome P450 enzymes, particularly CYP2D6, leading to various hydroxy-metabolites that may also exhibit biological activity .
  • In Vivo Studies : Animal studies have shown that administration of dihydrotetrabenazine results in significant reductions in spontaneous locomotor activity, indicating its efficacy as an anti-hyperkinetic agent .

Propriétés

Numéro CAS

1583277-31-9

Formule moléculaire

C19H29NO3

Poids moléculaire

325.5 g/mol

Nom IUPAC

(2S,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1/i3D3,4D3

Clé InChI

WEQLWGNDNRARGE-SNIUYZASSA-N

SMILES isomérique

[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H]

SMILES canonique

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Synonymes

(2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol-d6;  (-)-Dihydrotetrabenazine-d6;  (-)-α-Dihydrotetrabenazine-d6;  (2S,3S,11bS)-DHTBZ-d6;  (2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-me

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.